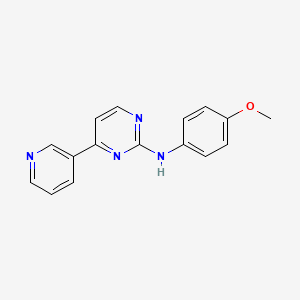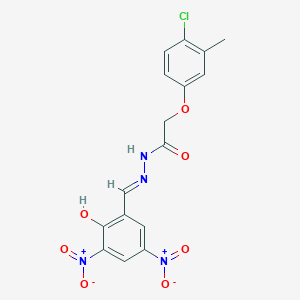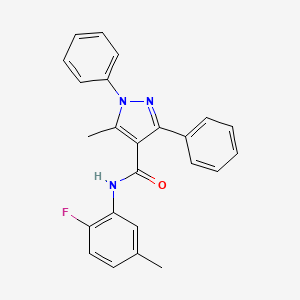![molecular formula C17H19N3O4 B6089486 N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide, commonly known as MAG-NIFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
Aplicaciones Científicas De Investigación
MAG-NIFI has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of synaptic plasticity and memory formation. MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
MAG-NIFI acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking NMDA receptors, MAG-NIFI enhances the activity of other neurotransmitter systems that are involved in memory formation.
Biochemical and Physiological Effects:
MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease. MAG-NIFI has also been shown to reduce the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MAG-NIFI is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in memory formation and other cognitive processes. Additionally, MAG-NIFI has been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of MAG-NIFI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MAG-NIFI. One area of interest is its potential applications in the treatment of Alzheimer's disease. MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, MAG-NIFI may have applications in the treatment of other neurological disorders that are characterized by impaired memory and cognitive function. Finally, further research is needed to optimize the synthesis method of MAG-NIFI to achieve even higher yield and purity of the compound.
Métodos De Síntesis
The synthesis of MAG-NIFI involves the reaction of N-acetylglycine with 2-(2-methoxyphenoxy)-3-pyridinylmethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated to obtain MAG-NIFI. The synthesis method has been optimized to achieve high yield and purity of the compound.
Propiedades
IUPAC Name |
2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12(21)19-11-16(22)20-10-13-6-5-9-18-17(13)24-15-8-4-3-7-14(15)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNHAYZOSMGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![1-(3-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6089454.png)
![N-({1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6089460.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6089479.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)